AL 8810 isopropyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H37FO4 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3-,14-13+/t22-,23-,24+,25-,26+/m1/s1 |

InChI Key |

NHXJEEIAJJWMNC-FUERGKQZSA-N |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@H](C2CC3=CC=CC=C3C2)O)F)O |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AL-8810 Isopropyl Ester: A Selective Prostaglandin F2α Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-8810 isopropyl ester is a synthetic analog of prostaglandin F2α (PGF2α) and a valuable pharmacological tool for researchers studying the PGF2α receptor, also known as the FP receptor. As a lipid-soluble prodrug, it readily permeates cell membranes before being hydrolyzed to its active form, AL-8810. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of AL-8810 isopropyl ester, with a focus on its role as a selective FP receptor antagonist. Detailed information on its mechanism of action, experimental use, and the signaling pathways it modulates is presented to support its application in scientific research and drug development.

Chemical Structure and Properties

AL-8810 isopropyl ester is chemically known as 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester.[1] It is a lipid-soluble, esterified prodrug form of its active metabolite, AL-8810.[1][2]

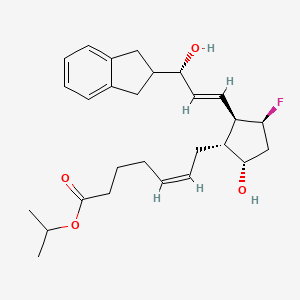

Chemical Structure:

Table 1: Physicochemical Properties of AL-8810 Isopropyl Ester

| Property | Value | Source |

| CAS Number | 208114-93-6 | [1] |

| Molecular Formula | C27H37FO4 | [1] |

| Molecular Weight | 444.58 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 570.8 ± 50.0 °C at 760 mmHg | |

| Flash Point | 299.0 ± 30.1 °C | |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. | [3] |

Biological Activity and Mechanism of Action

The biological activity of AL-8810 isopropyl ester is attributed to its active form, AL-8810, which is a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[4] The FP receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGF2α, initiates a signaling cascade primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels.

AL-8810 acts as a competitive antagonist at the FP receptor, effectively blocking the binding of PGF2α and other FP receptor agonists, thereby inhibiting the downstream signaling events.[4] Interestingly, AL-8810 has also been observed to possess weak partial agonist activity at the FP receptor in some cellular systems.[4]

Table 2: Biological Activity of AL-8810 (Active Form)

| Parameter | Cell Line | Value | Source |

| Antagonist Activity (pA2) | A7r5 cells | 6.68 ± 0.23 | |

| 3T3 fibroblasts | 6.34 ± 0.09 | ||

| Inhibition Constant (Ki) | A7r5 cells | 426 ± 63 nM (against 100 nM fluprostenol) | |

| Partial Agonist Activity (EC50) | A7r5 cells | 261 ± 44 nM | |

| 3T3 fibroblasts | 186 ± 63 nM | ||

| Maximum Efficacy (Emax) | A7r5 cells | 19% (relative to cloprostenol) | |

| 3T3 fibroblasts | 23% (relative to cloprostenol) |

Prostaglandin F2α (FP) Receptor Signaling Pathway

The primary signaling pathway activated by the FP receptor involves the Gq alpha subunit of the heterotrimeric G-protein. The diagram below illustrates the canonical FP receptor signaling cascade and the point of inhibition by AL-8810.

References

- 1. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. repository.arizona.edu [repository.arizona.edu]

AL-8810 Isopropyl Ester: A Technical Guide to its Function as a Selective FP Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a novel, potent, and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] As a structural analog of PGF2α, AL-8810 has become an invaluable pharmacological tool for elucidating the diverse physiological and pathological roles mediated by the FP receptor.[1] This technical guide provides a comprehensive overview of AL-8810's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. AL-8810 isopropyl ester is a lipid-soluble prodrug form of the active compound, AL-8810 (free acid), enhancing its cellular permeability. In an experimental context, the active free acid form, AL-8810, is typically used.

Mechanism of Action

AL-8810 functions as a competitive antagonist at the FP receptor.[1][3] This means it binds to the same site as the endogenous ligand, PGF2α, and other FP receptor agonists, but it does not elicit a significant downstream signal.[1] Its antagonism is characterized by producing parallel rightward shifts in the concentration-response curves of FP receptor agonists without suppressing the maximum response, a hallmark of competitive antagonism.[1]

Interestingly, AL-8810 also exhibits weak partial agonist activity at the FP receptor, meaning it can weakly activate the receptor on its own, albeit with a much lower efficacy compared to full agonists like fluprostenol or cloprostenol.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of AL-8810 from various studies.

Table 1: Antagonist Activity of AL-8810

| Parameter | Cell Line | Agonist Used | Value | Reference |

| pA₂ | A7r5 (rat aortic smooth muscle) | Fluprostenol | 6.68 ± 0.23 | [1] |

| Swiss 3T3 (mouse fibroblasts) | Fluprostenol | 6.34 ± 0.09 | [1] | |

| Kᵢ (nM) | A7r5 | Fluprostenol (100 nM) | 426 ± 63 | [1] |

| A7r5 | - | 400 ± 100 | ||

| Swiss 3T3 | - | 200 ± 60 |

Table 2: Partial Agonist Activity of AL-8810

| Parameter | Cell Line | Full Agonist for Comparison | Value | Reference |

| EC₅₀ (nM) | A7r5 | Cloprostenol | 261 ± 44 | [1] |

| Swiss 3T3 | Cloprostenol | 186 ± 63 | [1] | |

| Eₘₐₓ (%) | A7r5 | Cloprostenol | 19 | [1] |

| Swiss 3T3 | Cloprostenol | 23 | [1] |

Table 3: Selectivity of AL-8810

| Receptor Subtype | Activity | Concentration Tested | Reference |

| DP | No significant inhibition | 10 µM | [1] |

| EP₂ | No significant inhibition | 10 µM | [1] |

| EP₄ | No significant inhibition | 10 µM | [1] |

| TP | No significant inhibition | 10 µM | [1] |

| V₁ Vasopressin | No significant inhibition | - | [1] |

Signaling Pathways

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Ligand binding initiates a signaling cascade that is competitively inhibited by AL-8810.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize AL-8810.

Cell Culture

-

A7r5 Rat Aortic Smooth Muscle Cells:

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculture: Passage cells when they reach 80-90% confluency. Rinse with a Ca²⁺/Mg²⁺-free phosphate-buffered saline (PBS), and detach using a 0.25% trypsin-EDTA solution.

-

-

Swiss 3T3 Mouse Fibroblasts:

-

Growth Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculture: Passage cells every 3 days at a seeding density of 3x10⁵ cells per 20 cm² dish to maintain logarithmic growth and prevent contact inhibition.

-

Phospholipase C (PLC) Activity Assay (Functional Antagonism)

This assay measures the accumulation of inositol phosphates (IPs), a product of PLC activity, to determine the functional potency of agonists and antagonists.

-

Cell Seeding: Plate A7r5 or Swiss 3T3 cells into 24-well plates and grow to near confluency.

-

Radiolabeling: Label the cells by incubating them in a serum-free medium containing [³H]-myo-inositol (e.g., 1 µCi/mL) for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositide pool.

-

Washing: Aspirate the labeling medium and wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Pre-incubation: Pre-incubate the cells for 15 minutes at 37°C in a buffer containing 10 mM lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Antagonist and Agonist Addition:

-

To determine the antagonist effect of AL-8810, add varying concentrations of AL-8810 to the wells and incubate for a short period (e.g., 15 minutes).

-

Then, add a fixed concentration of an FP receptor agonist (e.g., fluprostenol, typically at its EC₈₀ concentration) to all wells except the basal control.

-

-

Incubation: Incubate the plates at 37°C for 30-60 minutes.

-

Lysis: Terminate the reaction by aspirating the medium and adding ice-cold formic acid (e.g., 0.1 M).

-

IP Isolation: Transfer the lysates to columns containing Dowex AG1-X8 anion-exchange resin. Wash the columns to remove free inositol and then elute the total inositol phosphates with a high-molarity salt solution (e.g., 1 M ammonium formate).

-

Quantification: Measure the radioactivity of the eluted fraction using a liquid scintillation counter.

-

Data Analysis: Plot the agonist response against the concentration of AL-8810 to determine the IC₅₀. A Schild analysis can be performed by measuring the dose-response curves of the agonist in the presence of different fixed concentrations of AL-8810 to calculate the pA₂ value.

Intracellular Calcium Mobilization Assay

This assay provides a real-time measurement of the increase in intracellular calcium ([Ca²⁺]i) following receptor activation.

-

Cell Seeding: Plate cells (e.g., HEK-293 cells stably expressing the human FP receptor) onto black-walled, clear-bottom 96-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 45-60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescently active form inside.

-

Washing: Gently wash the cells to remove the extracellular dye.

-

Assay: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Compound Addition: The instrument will add varying concentrations of AL-8810 (to test for antagonism) followed by a fixed concentration of an FP agonist. The fluorescence intensity is monitored in real-time before and after the additions.

-

Data Analysis: The change in fluorescence, indicating the increase in [Ca²⁺]i, is measured. The inhibitory effect of AL-8810 on the agonist-induced calcium signal is then quantified.

In Vivo Applications

AL-8810 has been utilized in several preclinical in vivo models to investigate the role of the FP receptor in various pathologies.

-

Traumatic Brain Injury (TBI): In a mouse model of controlled cortical impact, post-treatment with AL-8810 was shown to significantly reduce hippocampal swelling and improve neurological deficit scores, suggesting a neuroprotective role for FP receptor antagonism.[4]

-

Intraocular Pressure (IOP): AL-8810 has been used to block the IOP-lowering effects of FP receptor agonists like latanoprost, confirming that these effects are mediated through the FP receptor.

Conclusion

AL-8810 is a well-characterized, selective, and competitive antagonist of the FP receptor with weak partial agonist properties. Its ability to potently block the PGF2α- Gq/11-PLC signaling cascade has made it an indispensable tool in both in vitro and in vivo research. The data and protocols presented in this guide offer a robust framework for scientists and drug development professionals to effectively utilize AL-8810 in their investigations into the multifaceted roles of the FP receptor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3T3 cells - Wikipedia [en.wikipedia.org]

AL-8810 Isopropyl Ester: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-8810 is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor implicated in various physiological and pathological processes, including intraocular pressure regulation, uterine contraction, and inflammation. The discovery of AL-8810 by scientists at Alcon Laboratories in 1999 provided a critical pharmacological tool for elucidating the role of the FP receptor. This technical guide provides an in-depth overview of the synthesis of AL-8810 isopropyl ester, its discovery, and the key experimental protocols used for its characterization. Quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams.

Discovery and Scientific Background

AL-8810, with the chemical name (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid, was first reported in 1999 by a team of researchers at Alcon Laboratories, including B.W. Griffin, P. Klimko, J.Y. Crider, and N.A. Sharif.[1] Their work identified AL-8810 as a unique and selective competitive antagonist of the FP receptor, a significant development as selective antagonists for this receptor were previously unavailable.[1] This discovery has enabled a deeper understanding of FP receptor-mediated physiological and pathological functions.

AL-8810 is a fluorinated analog of prostaglandin F2α (PGF2α). The introduction of a fluorine atom at the C-11 position and an indanyl group at the C-15 position are key structural modifications that confer its antagonist properties. The isopropyl ester form of AL-8810 is a prodrug, designed to enhance its lipophilicity and facilitate its penetration across biological membranes, such as the cornea. In ophthalmology, many prostaglandin analogs are administered as isopropyl esters to improve their therapeutic efficacy in reducing intraocular pressure.

Synthesis of AL-8810 Isopropyl Ester

The synthesis of AL-8810, a complex fluorinated prostaglandin analog, is a multi-step process that leverages established methodologies in prostaglandin chemistry, notably the use of a Corey lactone intermediate. The following represents a plausible synthetic pathway based on available literature for similar prostaglandin analogs.

Synthesis of the AL-8810 Free Acid

The synthesis of the AL-8810 free acid likely proceeds through the following key stages:

-

Preparation of the Fluorinated Corey Lactone Intermediate: The synthesis commences with a suitable Corey lactone diol. The hydroxyl group at C-11 is selectively fluorinated, a crucial step for imparting the desired antagonist activity.

-

Elaboration of the Lower (ω) Side Chain: The lower side chain is introduced via a Horner-Wadsworth-Emmons or a similar olefination reaction on the aldehyde derived from the fluorinated lactone. This step establishes the (E)-alkene and incorporates the indanyl moiety.

-

Introduction of the Upper (α) Side Chain: Following the construction of the lower side chain, the lactone is reduced to a lactol. A subsequent Wittig reaction is employed to install the carboxylic acid-bearing upper side chain, forming the complete carbon skeleton of AL-8810.

Esterification to AL-8810 Isopropyl Ester

The final step in the synthesis is the esterification of the AL-8810 free acid to its isopropyl ester prodrug. This is typically achieved by reacting the carboxylic acid with isopropanol in the presence of a suitable acid catalyst or using a coupling agent.

Quantitative Data Summary

The pharmacological activity of AL-8810 has been extensively characterized. The following tables summarize the key quantitative data from the seminal 1999 publication by Griffin et al.

| Parameter | Cell Line | Value | Reference |

| EC50 (Agonist Activity) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [1] |

| Swiss 3T3 fibroblasts | 186 ± 63 nM | [1] | |

| Emax (Intrinsic Activity relative to Cloprostenol) | A7r5 cells | 19% | [1] |

| 3T3 fibroblasts | 23% | [1] | |

| pA2 (Antagonist Activity) | A7r5 cells | 6.68 ± 0.23 | [1] |

| 3T3 cells | 6.34 ± 0.09 | [1] | |

| Ki (Antagonist Activity) | A7r5 cells | 426 ± 63 nM | [1] |

Table 1: Pharmacological Activity of AL-8810

Experimental Protocols

The characterization of AL-8810 as an FP receptor antagonist relied on key in vitro cellular assays. The following are detailed methodologies for these experiments.

Phospholipase C (PLC) Activity Assay

This assay measures the activation of phospholipase C, a key downstream effector of the Gq-coupled FP receptor.

-

Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts are cultured in appropriate media and seeded into multi-well plates.

-

Labeling: Cells are labeled with [³H]myo-inositol in an inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

Treatment: Cells are pre-incubated with various concentrations of AL-8810 (for antagonist studies) or buffer, followed by stimulation with an FP receptor agonist (e.g., fluprostenol).

-

Extraction of Inositol Phosphates: The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid). The aqueous phase containing the inositol phosphates is collected.

-

Quantification: The total inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The amount of [³H]inositol phosphates produced is normalized to the total radioactivity incorporated. For antagonist studies, Schild analysis is used to determine the pA2 value.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following FP receptor activation.

-

Cell Culture: A7r5 or 3T3 cells are seeded onto black-walled, clear-bottom multi-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for a specified time at 37°C.

-

Assay: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of compounds.

-

Compound Addition: An FP receptor agonist is automatically injected into the wells, and the change in fluorescence intensity is monitored over time. For antagonist experiments, cells are pre-incubated with AL-8810 before agonist addition.

-

Data Analysis: The peak fluorescence signal following agonist addition is used to determine the agonist's potency (EC50) and efficacy. The ability of AL-8810 to inhibit the agonist-induced calcium mobilization is used to calculate its antagonist potency (IC50 or Ki).

Visualizations

Signaling Pathway of the FP Receptor

Caption: FP Receptor signaling cascade.

Experimental Workflow for Antagonist Characterization

Caption: AL-8810 synthesis & characterization workflow.

References

Technical Guide: AL 8810 Isopropyl Ester - Solubility, Signaling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and biological context of AL 8810 isopropyl ester, a valuable tool for research in the field of prostanoid signaling. The focus is on its solubility in common laboratory solvents, the signaling pathway it modulates, and standardized experimental protocols relevant to its study.

Solubility Profile

This compound is a lipid-soluble, esterified prodrug of AL 8810, a potent and selective antagonist of the prostaglandin F2α (FP) receptor. Its solubility in organic solvents is a critical parameter for the preparation of stock solutions in experimental settings.

Quantitative Solubility Data

The solubility of this compound has been determined in key organic solvents. This data is essential for the accurate preparation of solutions for in vitro and in vivo studies. A summary of the solubility data is presented in Table 1.

| Solvent | Solubility (approx.) |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[1] |

| Ethanol | ~30 mg/mL[1] |

Table 1: Solubility of this compound in Organic Solvents.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the determination of solubility and for the functional assessment of this compound in a research setting.

Protocol for Determining Solubility of a Test Compound

This protocol outlines a common method for determining the kinetic solubility of a compound, such as this compound, in a given solvent. This method is widely used in drug discovery for initial screening.

Objective: To determine the approximate solubility of a test compound in a specific solvent.

Materials:

-

Test compound (e.g., this compound)

-

Solvent of interest (e.g., DMSO, ethanol)

-

Vortex mixer

-

Calibrated analytical balance

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Microcentrifuge

-

Pipettes and appropriate tips

-

Clear, solvent-resistant vials

Procedure:

-

Preparation of a Saturated Solution (Excess Solid Method):

-

Weigh a small, known amount of the test compound and add it to a vial.

-

Add a measured volume of the solvent to the vial. The amount of solid should be in excess of what is expected to dissolve.

-

Cap the vial tightly and vortex vigorously for 1-2 minutes.

-

Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a set period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Analysis of the Supernatant:

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of the compound in the diluted supernatant using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a standard curve).

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original supernatant by accounting for the dilution factor.

-

The resulting concentration is the solubility of the compound in the specified solvent at the given temperature.

-

Prostaglandin F2α (FP) Receptor Signaling Pathway

AL 8810 is a selective antagonist of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, prostaglandin F2α (PGF2α), to the FP receptor initiates a well-characterized signaling cascade. AL 8810 and its prodrug, this compound, block this pathway.

Upon activation by an agonist, the FP receptor couples to Gq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the various physiological effects of PGF2α.

Caption: Prostaglandin F2α (FP) Receptor Signaling Pathway.

Experimental Workflow for Characterizing an FP Receptor Antagonist

The following diagram illustrates a typical experimental workflow for characterizing the antagonist activity of a compound like this compound at the FP receptor. This workflow progresses from initial binding assays to functional cellular assays.

Caption: Experimental Workflow for FP Receptor Antagonist Characterization.

References

AL 8810 Isopropyl Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AL 8810 isopropyl ester, a prodrug of the potent and selective prostaglandin F2α (FP) receptor antagonist, AL 8810. This document consolidates key chemical and biological data, details experimental methodologies for its characterization, and illustrates its mechanism of action through signaling pathway diagrams.

Core Compound Data

This compound is the lipid-soluble, esterified form of AL 8810, designed to facilitate its passage across biological membranes. Once administered, it is hydrolyzed by endogenous esterases to its active form, AL 8810.

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| CAS Number | 208114-93-6 | [2] |

| Molecular Weight | 444.6 g/mol | [1] |

| Molecular Formula | C27H37FO4 | [1] |

| Active Form | AL 8810 | [1] |

| AL 8810 CAS Number | 246246-19-5 | [3] |

| AL 8810 Molecular Weight | 402.5 g/mol | [4] |

| AL 8810 Molecular Formula | C24H31FO4 | [4] |

Mechanism of Action and Signaling Pathway

AL 8810 is a selective antagonist of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The FP receptor primarily couples to the Gq alpha subunit (Gαq). Upon activation by its endogenous ligand, PGF2α, the FP receptor initiates a signaling cascade through the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). AL 8810 competitively inhibits the binding of PGF2α to the FP receptor, thereby blocking this downstream signaling cascade.[5][6][7]

In Vitro Experimental Protocols

Phosphoinositide (PI) Turnover Assay

This assay measures the antagonist activity of AL 8810 by quantifying its ability to inhibit agonist-induced production of inositol phosphates.

Methodology:

-

Cell Culture and Labeling:

-

Antagonist Pre-incubation:

-

Wash the labeled cells and pre-incubate with varying concentrations of AL 8810 or vehicle control for a specified period (e.g., 15-30 minutes) in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.[9]

-

-

Agonist Stimulation:

-

Stimulate the cells with a potent FP receptor agonist, such as fluprostenol (e.g., 100 nM), for a defined time (e.g., 30-60 minutes).[4]

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold trichloroacetic acid (TCA).

-

Separate the soluble inositol phosphates from the lipid fraction.[9]

-

-

Quantification:

-

Isolate the total inositol phosphates using anion-exchange chromatography.

-

Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.[10]

-

-

Data Analysis:

-

Determine the concentration-dependent inhibition of agonist-stimulated PI turnover by AL 8810 to calculate its IC50 or Ki value.[4]

-

Intracellular Calcium Mobilization Assay

This assay assesses the ability of AL 8810 to block agonist-induced increases in intracellular calcium concentration.

Methodology:

-

Cell Culture:

-

Culture cells endogenously expressing or transfected with the FP receptor (e.g., HEK293 cells) on black-walled, clear-bottom microplates.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a suitable buffer. The AM ester form allows the dye to cross the cell membrane.[11][12]

-

Incubate the cells to allow for the de-esterification of Fura-2 AM by intracellular esterases, trapping the fluorescent Fura-2 in the cytosol.[13]

-

-

Antagonist Pre-incubation:

-

Wash the cells and pre-incubate with various concentrations of AL 8810 or vehicle.

-

-

Measurement of Fluorescence:

-

Use a fluorescence plate reader or microscope capable of ratiometric measurement.

-

Excite Fura-2 at approximately 340 nm (calcium-bound) and 380 nm (calcium-unbound) and measure the emission at ~510 nm.[11]

-

Establish a baseline fluorescence ratio before adding the agonist.

-

-

Agonist Stimulation:

-

Inject the FP receptor agonist (e.g., fluprostenol) and continuously record the fluorescence ratio.[4]

-

-

Data Analysis:

-

Calculate the change in the 340/380 nm fluorescence ratio to determine the intracellular calcium concentration.

-

Analyze the inhibitory effect of AL 8810 on the agonist-induced calcium response to determine its potency.

-

In Vivo Experimental Protocols

AL 8810 has been evaluated in animal models of traumatic brain injury (TBI). The following are protocols for key in vivo assessments.

Controlled Cortical Impact (CCI) Model of TBI in Mice

This model is used to create a reproducible focal brain injury.

Methodology:

-

Anesthesia and Surgical Preparation:

-

Induction of Injury:

-

Post-operative Care:

-

Close the surgical wound and provide appropriate post-operative care, including analgesia and monitoring.

-

Neurological Deficit Scoring (NDS)

NDS is used to assess the functional outcome after TBI.

Methodology:

-

Behavioral Tests:

-

A battery of tests is used to evaluate various aspects of neurological function. These may include:

-

Body Symmetry: Observing the mouse's posture at rest and during suspension by the tail.

-

Gait: Assessing walking patterns on a flat surface.

-

Circling Behavior: Observing spontaneous turning preference.

-

Climbing: Evaluating the ability to climb on a wire grid.

-

Forelimb Symmetry: Testing for asymmetry in limb use, for example, during wall exploration (cylinder test).[17][18]

-

-

-

Scoring:

Grip Strength Test

This test measures muscle strength, which can be affected by neurological injury.

Methodology:

-

Apparatus:

-

Forelimb Grip Strength:

-

Combined Forelimb and Hindlimb Grip Strength:

Summary of In Vivo Findings

In a mouse model of controlled cortical impact (CCI), post-treatment with AL-8810 (1 to 10 mg/kg) significantly reduced hippocampal swelling.[19] At a dose of 10 mg/kg, AL-8810 significantly improved Neurological Deficit Scores (NDS) at 24 and 48 hours post-CCI.[19] Furthermore, the CCI-induced decrease in grip strength was significantly less in the AL-8810 treated group compared to the saline-treated group.[19] These findings suggest that the blockade of the FP receptor with AL-8810 has neuroprotective effects in a preclinical model of TBI.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | CAS#:208114-93-6 | Chemsrc [chemsrc.com]

- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biochem.wustl.edu [biochem.wustl.edu]

- 10. youtube.com [youtube.com]

- 11. hellobio.com [hellobio.com]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]

- 13. ionbiosciences.com [ionbiosciences.com]

- 14. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. Controlled Cortical Impact Model for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A simple, efficient tool for assessment of mice after unilateral cortex injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Traumatic brain injury impairs sensorimotor function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]

- 23. mmpc.org [mmpc.org]

- 24. maze.conductscience.com [maze.conductscience.com]

- 25. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

- 26. treat-nmd.org [treat-nmd.org]

Unveiling Prostaglandin Signaling: A Technical Guide to AL 8810 Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F2α (PGF2α) plays a critical role in a wide array of physiological and pathological processes, making its signaling pathway a key target for therapeutic intervention. The study of this pathway has been significantly advanced by the development of selective pharmacological tools. This technical guide provides an in-depth overview of AL 8810 isopropyl ester, a potent and selective antagonist of the PGF2α receptor (FP receptor), for researchers, scientists, and drug development professionals. AL 8810 has emerged as an invaluable tool for dissecting the intricate mechanisms of FP receptor-mediated signaling.

AL 8810, chemically known as (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid, isopropyl ester, is a synthetic analog of PGF2α.[1] Its utility stems from its high affinity and selectivity for the FP receptor, exhibiting competitive antagonism with weak partial agonist activity.[1][2] This dual characteristic allows for the effective blockade of PGF2α-induced responses while having minimal intrinsic activity, thereby providing a clear window to study the consequences of FP receptor inhibition.

Mechanism of Action

AL 8810 functions primarily as a competitive antagonist at the FP receptor.[1] This G-protein coupled receptor (GPCR) typically signals through the Gq pathway, leading to the activation of phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events culminates in various cellular responses.

AL 8810 competitively binds to the FP receptor, thereby preventing the binding of PGF2α and other FP receptor agonists. This blockade inhibits the downstream signaling cascade, including PLC activation and subsequent intracellular calcium mobilization.[2] While primarily an antagonist, AL 8810 does exhibit weak partial agonist effects, meaning it can weakly activate the FP receptor in the absence of a full agonist.[1][2]

Interestingly, in some cellular contexts, AL 8810 has been shown to activate the ERK1/2 signaling pathway through a distinct mechanism involving EGFR transactivation. This suggests that AL 8810 can be a useful tool to study biased agonism at the FP receptor.

Quantitative Pharmacological Data

The pharmacological properties of AL 8810 have been extensively characterized in various in vitro systems. The following tables summarize the key quantitative data for its activity at the FP receptor.

Table 1: In Vitro Agonist and Antagonist Potency of AL 8810

| Parameter | Cell Line | Value | Agonist Used | Reference |

| EC50 (Agonist) | A7r5 rat thoracic aorta smooth muscle | 261 ± 44 nM | - | [1] |

| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | - | [1] | |

| Emax (Agonist) | A7r5 rat thoracic aorta smooth muscle | 19% (relative to cloprostenol) | - | [1] |

| Swiss mouse 3T3 fibroblasts | 23% (relative to cloprostenol) | - | [1] | |

| pA2 (Antagonist) | A7r5 rat thoracic aorta smooth muscle | 6.68 ± 0.23 | Fluprostenol | [1] |

| Swiss mouse 3T3 fibroblasts | 6.34 ± 0.09 | Fluprostenol | [1] | |

| Ki (Antagonist) | A7r5 rat thoracic aorta smooth muscle | 426 ± 63 nM | 100 nM Fluprostenol | [1] |

Table 2: Selectivity of AL 8810 for Prostanoid Receptors

| Receptor Subtype | Inhibition at 10 µM AL 8810 | Reference |

| TP (Thromboxane) | Not significant | [1] |

| DP (Prostaglandin D) | Not significant | [1] |

| EP2 (Prostaglandin E) | Not significant | [1] |

| EP4 (Prostaglandin E) | Not significant | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of AL 8810 in research. Below are protocols for key experiments commonly used to characterize its effects on prostaglandin signaling.

Phospholipase C (PLC) Activity Assay

This assay is used to determine the agonist and antagonist effects of AL 8810 on the FP receptor by measuring the accumulation of inositol phosphates, the products of PLC activity.

Materials:

-

A7r5 or 3T3 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

myo-[3H]inositol

-

Agonist (e.g., fluprostenol, PGF2α)

-

This compound

-

LiCl solution

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Protocol:

-

Cell Culture and Labeling:

-

Plate A7r5 or 3T3 cells in 24-well plates and grow to near confluence.

-

Label the cells by incubating them overnight in a serum-free medium containing myo-[3H]inositol (e.g., 1 µCi/ml).

-

-

Pre-incubation:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a LiCl solution (e.g., 10 mM) for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

-

Treatment:

-

For agonist activity: Add varying concentrations of AL 8810 to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

For antagonist activity: Pre-incubate the cells with varying concentrations of AL 8810 for 15-30 minutes before adding a fixed concentration of an FP receptor agonist (e.g., 100 nM fluprostenol). Incubate for a further 30-60 minutes.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding a cold stop solution (e.g., perchloric acid).

-

Neutralize the cell lysates.

-

-

Separation and Quantification:

-

Apply the lysates to Dowex AG1-X8 columns to separate the inositol phosphates.

-

Elute the inositol phosphates with increasing concentrations of ammonium formate.

-

Quantify the radioactivity in the eluates using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [3H]inositol phosphates produced.

-

For agonist activity, plot the response against the concentration of AL 8810 to determine the EC50 and Emax.

-

For antagonist activity, perform a Schild analysis to determine the pA2 value.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of AL 8810 to antagonize agonist-induced increases in intracellular calcium concentration.

Materials:

-

A7r5 cells

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Agonist (e.g., fluprostenol, travoprost)

-

This compound

-

Fluorescence plate reader with injection capabilities

Protocol:

-

Cell Plating:

-

Seed A7r5 cells in black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in a suitable buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Antagonist Pre-incubation:

-

Add varying concentrations of AL 8810 to the wells and incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Response:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of the FP receptor agonist (e.g., EC80 concentration of fluprostenol) into the wells.

-

Record the fluorescence intensity over time to measure the change in intracellular calcium.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Plot the agonist response against the concentration of AL 8810 to determine the IC50.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in signaling pathways and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate these concepts.

Caption: FP receptor signaling pathway and the inhibitory action of AL 8810.

Caption: General experimental workflow for studying AL 8810's antagonist effects.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the multifaceted roles of the prostaglandin F2α signaling pathway. Its high selectivity and well-characterized competitive antagonist properties, coupled with its weak partial agonism, provide researchers with a robust means to probe the function of the FP receptor in both in vitro and in vivo models. This guide has provided a comprehensive overview of its mechanism of action, quantitative pharmacology, and detailed experimental protocols to facilitate its effective use in the laboratory. The continued application of AL 8810 will undoubtedly lead to further insights into the physiological and pathophysiological significance of PGF2α signaling and aid in the development of novel therapeutics targeting this critical pathway.

References

An In-depth Technical Guide to the Basic Research Applications of AL-8810 Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 isopropyl ester is a synthetic analog of prostaglandin F2α (PGF2α). It is a valuable pharmacological tool for researchers studying the physiological and pathological roles of the prostaglandin F2α receptor, also known as the FP receptor. This technical guide provides a comprehensive overview of the fundamental research applications of AL-8810, its mechanism of action, and detailed experimental protocols. AL-8810 is the isopropyl ester prodrug of AL-8810, which is more lipid-soluble, allowing for better penetration of cell membranes. Inside the cell, it is hydrolyzed to its active acid form, AL-8810.

Mechanism of Action

AL-8810 is primarily characterized as a selective antagonist of the FP receptor.[1][2][3] It competitively blocks the binding of PGF2α and other FP receptor agonists. While predominantly an antagonist, AL-8810 also exhibits weak partial agonist activity at the FP receptor.[1][4] This dual characteristic is crucial for the interpretation of experimental results.

The FP receptor is a G-protein coupled receptor (GPCR) that canonically signals through the Gαq pathway. Agonist binding to the FP receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Interestingly, research has revealed that AL-8810 can act as a biased agonist. While it antagonizes the Gαq-mediated signaling cascade, it can independently promote the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[5][6] This activation is independent of PKC and occurs through a mechanism involving epidermal growth factor receptor (EGFR) transactivation.[6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of AL-8810's activity at the FP receptor from various in vitro studies.

Table 1: Antagonist Potency of AL-8810

| Parameter | Cell Line | Agonist | Value | Reference |

| Kᵢ | A7r5 rat thoracic aorta smooth muscle cells | Fluprostenol | 426 ± 63 nM | [1] |

| Kᵢ | Swiss mouse 3T3 fibroblasts | Fluprostenol | ~400-500 nM | [2] |

| Kᵢ | A7r5 vascular smooth muscle cells | Fluprostenol | ~400-500 nM | [2] |

| pA₂ | A7r5 cells | Fluprostenol | 6.68 ± 0.23 | [1] |

| pA₂ | 3T3 cells | Fluprostenol | 6.34 ± 0.09 | [1] |

Table 2: Partial Agonist Potency of AL-8810

| Parameter | Cell Line | Full Agonist for Comparison | Value | Efficacy (Eₘₐₓ) | Reference |

| EC₅₀ | A7r5 cells | Cloprostenol | 261 ± 44 nM | 19% | [1] |

| EC₅₀ | 3T3 fibroblasts | Cloprostenol | 186 ± 63 nM | 23% | [1] |

Signaling Pathways of AL-8810

The dual antagonist and biased agonist nature of AL-8810 results in the modulation of distinct signaling pathways.

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Figure 11 from Biasing the prostaglandin F2α receptor responses toward EGFR-dependent transactivation of MAPK. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for AL 8810 Isopropyl Ester in Trabecular Meshwork Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 isopropyl ester is a selective antagonist of the prostaglandin F2α (FP) receptor. In the field of glaucoma research, prostaglandin analogs are a first-line treatment for lowering intraocular pressure (IOP). These drugs, such as latanoprost, travoprost, and bimatoprost, act as agonists at the FP receptor on trabecular meshwork (TM) cells. This activation is believed to increase the outflow of aqueous humor, thereby reducing IOP, by remodeling the extracellular matrix (ECM) of the trabecular meshwork.[1][2][3]

AL 8810 serves as a critical tool to elucidate the specific role of the FP receptor in the mechanism of action of these therapeutic agents. By selectively blocking the FP receptor, researchers can confirm that the observed cellular effects of prostaglandin analogs are indeed mediated through this pathway. These application notes provide detailed protocols for utilizing AL 8810 in key in vitro assays with human trabecular meshwork (hTM) cells.

Data Presentation

Table 1: Antagonist Potency (Ki) of AL 8810 against Various FP Receptor Agonists in Human Trabecular Meshwork (hTM) Cells

| FP Receptor Agonist | AL 8810 Ki (µM) | Reference |

| (±)-fluprostenol | 2.56 ± 0.62 | [1][4] |

| Bimatoprost | 1.0 | [4] |

| Travoprost acid | 2.5 | [4] |

| Latanoprost acid | 4.3 | [4] |

| Unoprostone | 2.4 | [4] |

Table 2: Agonist Potencies (EC50) of Prostaglandin Analogs in hTM Cells

| Prostaglandin Analog (Prodrug) | EC50 (nM) for Phosphoinositide Turnover | Reference |

| Travoprost (isopropyl ester) | 89.1 | [4] |

| Latanoprost (isopropyl ester) | 778 | [4] |

| Bimatoprost (amide) | 1410–6940 | [4] |

Signaling Pathways and Experimental Visualization

The activation of the FP receptor by prostaglandin F2α (PGF2α) analogs initiates a signaling cascade within trabecular meshwork cells. This process is competitively inhibited by AL 8810.

Caption: FP Receptor Signaling Pathway in Trabecular Meshwork Cells.

Experimental Protocols

The following are detailed protocols for key experiments using AL 8810 in trabecular meshwork cell assays.

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates ([³H]-IPs) as an indicator of FP receptor activation via the Gq/Phospholipase C pathway.

Caption: Experimental Workflow for Phosphoinositide (PI) Turnover Assay.

Methodology:

-

Cell Culture: Culture primary human trabecular meshwork (hTM) cells in appropriate media until confluent.

-

Radiolabeling: Incubate the hTM cells with [³H]-myo-inositol for 24 hours to allow for its incorporation into membrane phosphoinositides.

-

Washing: After the incubation period, wash the cells to remove unincorporated [³H]-myo-inositol.

-

Antagonist Pre-incubation: Add varying concentrations of AL 8810 to the cells in a medium containing 10 mM LiCl. The LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates. Incubate for 15-20 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., 100 nM (±)-fluprostenol) to the wells and incubate for an additional hour at 37°C.[4]

-

Reaction Termination: Stop the reaction by adding a suitable quenching agent, such as perchloric acid.

-

Separation and Quantification: Separate the accumulated [³H]-inositol phosphates from the cell lysate using anion-exchange chromatography. Quantify the radioactivity of the eluted fractions using liquid scintillation counting.

-

Data Analysis: Determine the inhibitory constant (Ki) of AL 8810 by analyzing the concentration-dependent inhibition of the agonist-induced PI turnover.

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following FP receptor activation.

Methodology:

-

Cell Preparation: Seed hTM cells in black-walled, clear-bottomed microplates and allow them to adhere and grow.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or a FLIPR Calcium Assay Kit) according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.

-

Antagonist Addition: Pre-treat the cells with various concentrations of AL 8810 for a specified period before agonist addition.

-

Fluorescence Measurement: Use a fluorescence plate reader (e.g., FlexStation) to measure baseline fluorescence.

-

Agonist Injection and Reading: The instrument injects the FP receptor agonist, and fluorescence is measured in real-time to capture the rapid increase in intracellular calcium.

-

Data Analysis: The change in fluorescence intensity reflects the mobilization of intracellular calcium. Analyze the data to determine the effect of AL 8810 on the agonist-induced calcium response.

Real-Time PCR for Gene Expression Analysis

This protocol is for quantifying changes in the mRNA expression of genes involved in ECM remodeling, such as fibronectin and matrix metalloproteinases (MMPs), in response to prostaglandin analogs and AL 8810.[5]

Methodology:

-

Cell Treatment:

-

Culture hTM cells to confluence.

-

Pre-incubate a set of cells with an FP receptor antagonist, such as AL 8810, for a designated time.

-

Treat the cells with a prostaglandin analog (e.g., latanoprost, travoprost) with and without the antagonist for a specified duration (e.g., 24 hours). Include untreated control groups.

-

If studying the effects on oxidative stress, cells can be exposed to H₂O₂ following pre-incubation with the drugs.[5]

-

-

RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR:

-

Perform quantitative real-time PCR using a thermocycler.

-

Use specific primers for the target genes (e.g., fibronectin, MMP-2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The reaction mixture typically includes cDNA, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the housekeeping gene.

-

Calculate the relative fold change in gene expression in the treated groups compared to the control group using a method like the 2-ΔΔCt method.

-

Conclusion

This compound is an indispensable pharmacological tool for investigating the role of the FP receptor in trabecular meshwork cell biology. The protocols outlined above provide a framework for conducting key assays to characterize the effects of prostaglandin analogs and to confirm their mechanism of action through the FP receptor. The use of AL 8810 allows for a more precise understanding of the signaling pathways that regulate aqueous humor outflow and provides a means to screen for novel compounds that may target this pathway for the treatment of glaucoma.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for AL-8810 Isopropyl Ester in Ciliary Muscle Cell Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] In ophthalmic research, PGF2α analogs are a first-line treatment for glaucoma, primarily by increasing uveoscleral outflow of aqueous humor. This effect is mediated through their action on FP receptors in the ciliary muscle. Understanding the precise mechanisms of action of these drugs is crucial for the development of novel and improved glaucoma therapies. AL-8810 isopropyl ester serves as an invaluable tool in these studies by allowing for the specific blockade of FP receptor-mediated signaling pathways in ciliary muscle cells. These application notes provide detailed protocols for the use of AL-8810 isopropyl ester in in-vitro studies with human ciliary muscle (HCM) cells, enabling researchers to investigate the role of the FP receptor in various cellular processes.

Data Presentation

The following tables summarize the quantitative data on the potency of various prostaglandin analogs and the inhibitory constant of AL-8810 in human ciliary muscle cells.

Table 1: Agonist Potency (EC50) of Prostaglandin Analogs in Human Ciliary Muscle Cells (Phosphoinositide Turnover Assay) [3]

| Compound | EC50 (nM) |

| Travoprost acid ((+)-fluprostenol) | 2.6 ± 0.8 |

| Bimatoprost acid | 3.6 ± 1.2 |

| (+/-)-fluprostenol | 4.3 ± 1.3 |

| Prostaglandin F2α (PGF2α) | 134 ± 17 |

| Latanoprost acid | 198 ± 83 |

| S-1033 | 2930 ± 1420 |

| Unoprostone | 5590 ± 1490 |

| Bimatoprost | 9600 ± 1100 |

Table 2: Inhibitory Constant (Ki) of AL-8810 in Human Ciliary Muscle Cells [3]

| Assay | Ki (µM) |

| Phosphoinositide (PI) Turnover | 5.7 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by FP receptor agonists in ciliary muscle cells and a typical experimental workflow for studying the effects of AL-8810.

Caption: FP Receptor Signaling Pathway in Ciliary Muscle Cells.

Caption: Experimental Workflow for AL-8810 Studies.

Experimental Protocols

Human Ciliary Muscle (HCM) Cell Culture

-

Cell Source: Primary HCM cells can be isolated from human donor eyes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA. For experiments, cells between passages 3 and 6 are typically used.

Protocol for Evaluating AL-8810 Antagonism of FP Receptor-Mediated Phosphoinositide (PI) Turnover

This protocol is based on the methodology described by Sharif et al. (2003).[3]

-

Cell Plating: Plate HCM cells in 24-well plates and grow to near confluency.

-

Labeling: Label the cells by incubating them with myo-[³H]inositol (1 µCi/mL) in inositol-free DMEM for 18-24 hours.

-

Pre-treatment with Antagonist: Wash the cells with serum-free medium. Pre-incubate the cells with various concentrations of AL-8810 isopropyl ester (e.g., 10⁻⁸ to 10⁻⁵ M) or vehicle (DMSO) for 30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., PGF2α at its EC80 concentration) and incubate for 30 minutes at 37°C.

-

Extraction of Inositol Phosphates: Terminate the incubation by adding ice-cold 0.5 M trichloroacetic acid (TCA). The total inositol phosphates (IPs) are then separated from free inositol using anion-exchange chromatography.

-

Data Analysis: Quantify the radioactivity of the eluted IPs by liquid scintillation counting. The inhibitory effect of AL-8810 is determined by the reduction in agonist-stimulated IP formation. The Ki value can be calculated using the Cheng-Prusoff equation.

Protocol for Assessing AL-8810 Blockade of Intracellular Calcium [Ca²⁺]i Mobilization

This protocol is adapted from methods used in studies of prostanoid receptor signaling.[3]

-

Cell Plating: Plate HCM cells on glass coverslips and grow to 70-80% confluency.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a balanced salt solution for 30-60 minutes at 37°C.

-

Pre-treatment with Antagonist: Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope. Perfuse the cells with a buffer containing AL-8810 isopropyl ester (e.g., 10 µM) or vehicle for 5-10 minutes.

-

Agonist Stimulation: Perfuse the cells with a solution containing the FP receptor agonist (e.g., travoprost acid) and record the changes in intracellular calcium concentration by measuring the ratio of fluorescence emission at two different excitation wavelengths.

-

Data Analysis: The peak increase in the fluorescence ratio following agonist stimulation is a measure of [Ca²⁺]i mobilization. The inhibitory effect of AL-8810 is quantified by the reduction in the agonist-induced calcium peak.

Protocol for Investigating the Effect of AL-8810 on MAP Kinase (ERK1/2) Activation

This protocol is based on the Western blot analysis described by Kaddour-Djebbar et al. (2005).[4]

-

Cell Culture and Serum Starvation: Grow HCM cells to near confluency in 6-well plates and then serum-starve them for 16-24 hours.[4]

-

Pre-treatment and Stimulation: Pre-treat the cells with AL-8810 isopropyl ester (e.g., 10 µM) for 30 minutes, followed by stimulation with an FP receptor agonist (e.g., 1 µM PGF2α) for 5-15 minutes.[4]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. The inhibitory effect of AL-8810 is determined by the reduction in agonist-induced ERK1/2 phosphorylation.

Protocol for Measuring AL-8810 Inhibition of MMP-2 Secretion

This protocol is based on the zymography method described by Kaddour-Djebbar et al. (2005).[4]

-

Cell Culture and Treatment: Plate HCM cells and grow to near confluency. Serum-starve the cells for 16 hours. Pre-treat with AL-8810 isopropyl ester (e.g., 1 µM) for 30 minutes, followed by treatment with an FP receptor agonist (e.g., 1 µM PGF2α) for 4 hours.[4]

-

Conditioned Media Collection: Collect the cell culture supernatant (conditioned media).

-

Zymography: Perform gelatin zymography by running the conditioned media on a non-reducing SDS-PAGE gel containing gelatin.

-

Enzyme Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 16-24 hours.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background.

-

Data Analysis: Quantify the clear bands using densitometry. The inhibitory effect of AL-8810 is determined by the reduction in agonist-induced MMP-2 secretion and activity.[4]

Conclusion

AL-8810 isopropyl ester is a critical pharmacological tool for elucidating the role of the FP receptor in ciliary muscle cell physiology. The protocols outlined above provide a framework for conducting robust in-vitro experiments to investigate the signaling pathways and cellular responses mediated by FP receptor activation. By using AL-8810 as a selective antagonist, researchers can gain deeper insights into the mechanisms underlying the therapeutic effects of PGF2α analogs in glaucoma and explore novel targets for future drug development.

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human ciliary muscle cell responses to FP-class prostaglandin analogs: phosphoinositide hydrolysis, intracellular Ca2+ mobilization and MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes and Protocols for AL-8810 Isopropyl Ester in Uveoscleral Outflow Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] PGF2α analogs, such as latanoprost, are a first-line treatment for glaucoma, a condition often characterized by elevated intraocular pressure (IOP).[3][4] These drugs primarily lower IOP by increasing the uveoscleral outflow of aqueous humor.[5][6][7] The uveoscleral outflow pathway is a network of connective tissue within the ciliary muscle, through which aqueous humor exits the eye, independent of the conventional trabecular meshwork pathway.[8]

AL-8810 isopropyl ester, a prodrug of AL-8810, is a valuable pharmacological tool for investigating the role of the FP receptor in mediating uveoscleral outflow. By selectively blocking the FP receptor, researchers can elucidate the mechanisms by which PGF2α analogs increase aqueous humor drainage and develop novel therapeutic strategies for glaucoma.

Data Presentation

The following tables summarize the pharmacological properties of AL-8810 and the expected impact on uveoscleral outflow based on its antagonist activity against FP receptor agonists like PGF2α isopropyl ester.

Table 1: Pharmacological Profile of AL-8810

| Parameter | Cell Line | Value | Reference |

| Ki | Mouse 3T3 cells | 0.2 ± 0.06 µM | [2] |

| Rat A7r5 cells | 0.4 ± 0.1 µM | [2] | |

| EC50 (as a weak partial agonist) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [1] |

| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [1] | |

| Emax (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | 19% | [1] |

| Swiss mouse 3T3 fibroblasts | 23% | [1] | |

| pA2 (as an antagonist vs. fluprostenol) | A7r5 cells | 6.68 ± 0.23 | [1] |

| 3T3 cells | 6.34 ± 0.09 | [1] |

Table 2: Effect of PGF2α Isopropyl Ester and AL-8810 on Uveoscleral Outflow in Cynomolgus Monkeys (Representative Data)

| Treatment Group | Uveoscleral Outflow (µL/min) | Change from Control (%) | Reference |

| Control (Vehicle) | 0.61 ± 0.10 | - | [7] |

| PGF2α Isopropyl Ester (1 µg) | 0.98 ± 0.12 | +60.7% | [7] |

| PGF2α Isopropyl Ester (1 µg) + AL-8810 (in vitro data suggests antagonism) | Expected to be significantly lower than PGF2α alone | - | [1][3] |

Signaling Pathway

Activation of the FP receptor by PGF2α analogs in the ciliary muscle is a key mechanism for increasing uveoscleral outflow. This process involves the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix (ECM) of the ciliary muscle, reducing hydraulic resistance and facilitating aqueous humor drainage. AL-8810, by blocking the FP receptor, inhibits this signaling cascade.

Experimental Protocols

Protocol 1: Preparation of AL-8810 Isopropyl Ester Ophthalmic Solution

This protocol describes the preparation of a vehicle suitable for topical ophthalmic administration of AL-8810 isopropyl ester in preclinical studies. Prostaglandin analogs are often formulated as aqueous solutions or emulsions due to their lipophilic nature.[3]

Materials:

-

AL-8810 isopropyl ester

-

Polysorbate 80 (Tween 80)

-

Benzalkonium chloride (BAK)

-

Disodium edetate (EDTA)

-

Mannitol

-

Sodium hydroxide (NaOH) and/or Hydrochloric acid (HCl) for pH adjustment

-

Sterile, purified water

-

Sterile filtration unit (0.22 µm filter)

-

Sterile ophthalmic dropper bottles

Procedure:

-

Vehicle Preparation:

-

In a sterile beaker, dissolve mannitol, disodium edetate, and benzalkonium chloride in approximately 80% of the final volume of sterile, purified water.

-

Add Polysorbate 80 to the solution and stir until completely dissolved. This will serve as the solubilizing agent.

-

-

Incorporation of AL-8810 Isopropyl Ester:

-

Accurately weigh the required amount of AL-8810 isopropyl ester.

-

Slowly add the AL-8810 isopropyl ester to the vehicle while stirring continuously to ensure proper dispersion and solubilization.

-

-

pH Adjustment:

-

Measure the pH of the solution.

-

Adjust the pH to a physiologically acceptable range for ophthalmic solutions (typically 6.8-7.8) using small additions of NaOH or HCl.

-

-

Final Volume and Sterilization:

-

Add sterile, purified water to reach the final desired volume.

-

Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container.

-

-

Packaging:

-

Aseptically dispense the sterile solution into sterile ophthalmic dropper bottles.

-

Example Vehicle Composition:

| Component | Concentration (% w/v) | Purpose |

| Polysorbate 80 | 1.0% | Solubilizer |

| Mannitol | 4.3% | Osmotic agent |

| Disodium Edetate | 0.05% | Chelating agent/antioxidant |

| Benzalkonium Chloride | 0.015% | Preservative |

| NaOH/HCl | q.s. to pH 7.4 | pH adjustment |

| Sterile Purified Water | q.s. to 100% | Solvent |

Note: The final concentration of AL-8810 isopropyl ester should be determined based on the specific experimental design and dose-response studies. In vivo studies have used concentrations of AL-8810 up to 10 mM for topical application.[9]

Protocol 2: In Vivo Evaluation of AL-8810 Isopropyl Ester on Uveoscleral Outflow in a Monkey Model

This protocol outlines a method to investigate the ability of AL-8810 isopropyl ester to antagonize the effects of an FP receptor agonist on uveoscleral outflow in cynomolgus monkeys, a relevant preclinical model.

Experimental Workflow:

Procedure:

-

Animal Model: Use adult, healthy cynomolgus monkeys. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Baseline Measurements:

-

Measure baseline IOP using a calibrated tonometer.

-

Determine baseline uveoscleral outflow in a subset of animals using the fluorescent tracer method described below.

-

-

Drug Administration:

-

Divide the animals into treatment groups (e.g., vehicle control, FP agonist alone, AL-8810 isopropyl ester alone, and FP agonist + AL-8810 isopropyl ester).

-

Administer the respective ophthalmic solutions topically to one eye of each animal at a specified volume (e.g., 30 µL) and frequency.

-

-

IOP Monitoring:

-

Measure IOP at regular intervals after drug administration to assess the pharmacodynamic effect of the treatments.

-

-

Uveoscleral Outflow Measurement using Fluorescent Tracer:

-

At the end of the treatment period, anesthetize the animals.

-

Perfuse the anterior chamber with a solution containing a high-molecular-weight fluorescent tracer (e.g., 10⁻⁴ M fluorescein-isothiocyanate dextran, 70,000 MW) for a defined period (e.g., 30 minutes).[5]

-

After perfusion, enucleate the eyes.

-

Dissect the ocular tissues (sclera, choroid, retina, iris, and ciliary body).

-

Homogenize each tissue sample and centrifuge to obtain the supernatant.

-

Measure the fluorescence of the supernatant using a fluorometer.

-

Calculate the volume of aqueous humor that entered the uveoscleral pathway by comparing the fluorescence in the tissues to a standard curve of the tracer in the perfusion fluid.

-

Data Analysis:

-

Compare the mean uveoscleral outflow rates between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in the FP agonist-induced increase in uveoscleral outflow in the combination treatment group compared to the FP agonist alone group would demonstrate the antagonistic effect of AL-8810.

Conclusion

AL-8810 isopropyl ester is an indispensable tool for researchers investigating the physiological and pharmacological roles of the FP receptor in regulating uveoscleral outflow. The protocols and data presented in these application notes provide a framework for utilizing AL-8810 to advance our understanding of glaucoma pathophysiology and to aid in the development of novel IOP-lowering therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Segmental Uveoscleral Outflow and its Relationship With Trabecular Outflow in Monkey Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aqueous Prostaglandin Eye Drop Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Increased uveoscleral outflow as a possible mechanism of ocular hypotension caused by prostaglandin F2 alpha-1-isopropylester in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Latanoprost-Induced Changes in Rat Intraocular Pressure: Direct or Indirect? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Calcium Imaging Using AL-8810 Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F2α (PGF2α) and its analogs are potent signaling molecules that mediate a variety of physiological and pathological processes through the Prostaglandin F2α (FP) receptor. The FP receptor is a G-protein coupled receptor that, upon activation, stimulates the Gq protein, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in numerous cellular functions. Understanding the dynamics of FP receptor-mediated calcium signaling is crucial for research in areas such as ophthalmology, reproductive biology, and oncology.

AL-8810 is a selective antagonist of the FP receptor and serves as a valuable pharmacological tool for investigating FP receptor-mediated processes.[1][2][3] Its isopropyl ester form enhances cell permeability, allowing for effective blockade of the receptor in live-cell imaging experiments. This application note provides a detailed protocol for utilizing AL-8810 isopropyl ester in conjunction with the fluorescent calcium indicator Fluo-4 AM to study FP receptor antagonism and its effect on intracellular calcium mobilization.

Principle of the Assay

This protocol is designed to visualize and quantify changes in intracellular calcium levels in response to FP receptor activation and inhibition. The assay relies on the use of Fluo-4 AM, a cell-permeant dye that is cleaved by intracellular esterases to become the calcium-sensitive indicator Fluo-4. Upon binding to calcium, Fluo-4 exhibits a significant increase in fluorescence intensity. By pre-treating cells with AL-8810 isopropyl ester, the antagonistic effect on an FP receptor agonist-induced calcium influx can be measured, providing insights into the compound's potency and the role of the FP receptor in the signaling pathway.

Signaling Pathway

The activation of the FP receptor by an agonist like PGF2α initiates a well-defined signaling cascade leading to an increase in intracellular calcium. AL-8810 acts as a competitive antagonist, blocking the receptor and preventing this downstream signaling.

Caption: FP Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the key steps of the calcium imaging protocol using AL-8810 isopropyl ester and Fluo-4 AM.

Caption: Calcium Imaging Experimental Workflow.

Quantitative Data Summary

The following tables provide key parameters for the reagents used in this protocol. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Table 1: AL-8810 Pharmacological Data

| Parameter | Value | Cell Types | Reference |

| Receptor Selectivity | Selective FP receptor antagonist | A7r5, 3T3 | [1] |

| Ki | ~400-500 nM | A7r5, 3T3 | [1] |

| pA₂ | 6.68 ± 0.23 | A7r5 cells | [1] |

| pA₂ | 6.34 ± 0.09 | 3T3 cells | [1] |